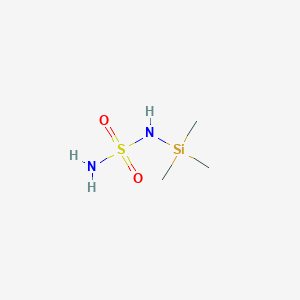
N-(Trimethylsilyl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)sulfuric diamide is an organosulfur compound with the chemical formula S(NSi(CH₃)₃)₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Preparation Methods
N-(Trimethylsilyl)sulfuric diamide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
[ \text{SOCl}_2 + 2 \text{NaN(Si(CH}_3)_3)_2 \rightarrow \text{S(NSi(CH}_3)_3)_2 + 2 \text{NaCl} + \text{O(Si(CH}_3)_3)_2 ]
This method involves the use of an inert solvent and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with appropriate safety measures and equipment to handle the reagents and by-products .
Chemical Reactions Analysis
N-(Trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur diimides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler sulfur compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(Trimethylsilyl)sulfuric diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: The compound is used in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)sulfuric diamide involves its ability to act as a source of sulfur and nitrogen atoms. The compound can undergo various chemical transformations, releasing these atoms to form new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
N-(Trimethylsilyl)sulfuric diamide can be compared with other sulfur diimides and organosulfur compounds:
Sulfur diimide (S(NR)₂): Similar in structure but with different substituents on the nitrogen atoms.
Bis(trimethylsilyl)sulfur diimide: Another organosulfur compound with similar applications but different reactivity and properties.
This compound is unique due to its specific reactivity and the presence of trimethylsilyl groups, which influence its chemical behavior and applications.
Properties
CAS No. |
113402-58-7 |
|---|---|
Molecular Formula |
C3H12N2O2SSi |
Molecular Weight |
168.29 g/mol |
IUPAC Name |
[dimethyl-(sulfamoylamino)silyl]methane |
InChI |
InChI=1S/C3H12N2O2SSi/c1-9(2,3)5-8(4,6)7/h5H,1-3H3,(H2,4,6,7) |
InChI Key |
AYDOWLQVELNYEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





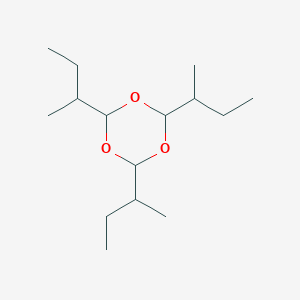
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

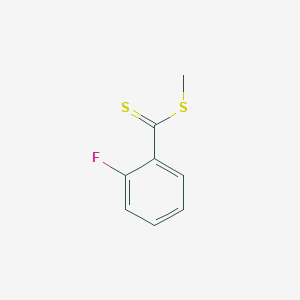

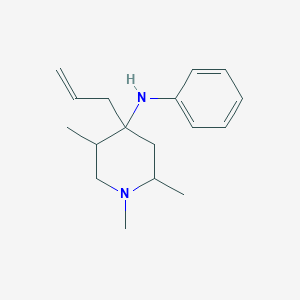
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
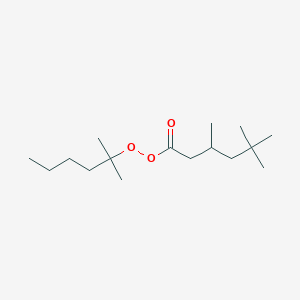

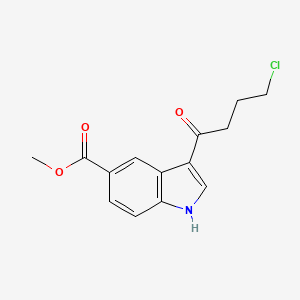
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
